6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If the compound acts as a cdk2 inhibitor like its related compounds, it could affect the cell cycle regulation pathway .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division. Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the normal progression of the cell cycle . This leads to a reduction in cell proliferation and tumor growth. Additionally, this compound has been shown to modulate gene expression and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Binding proteins within the cell can also influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be transported into the nucleus, where it may influence gene expression and other nuclear processes . Post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aniline. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . The structure of the synthesized compound is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by various nucleophiles.
Oxidation and Reduction:
Substitution Reactions: The methyl and phenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate for nucleophilic substitution and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline yields this compound .
Scientific Research Applications
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds. Its potential as a kinase inhibitor makes it particularly valuable in cancer research and drug development .
Properties
IUPAC Name |
6-chloro-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-18-11-9(7-14-18)10(16-12(13)17-11)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUTKFLEZEGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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